N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide is a chemical compound with the molecular formula C15H17N5 and a molecular weight of 267.33 g/mol . It is known for its unique structure, which combines an indoline moiety with a pyrimidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with indoline-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the indoline or pyrimidine rings are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide can be compared with other similar compounds, such as:
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboxamide: This compound has a similar structure but lacks the imidamide group.
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboxylate: This compound has a carboxylate group instead of the imidamide group.
N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboxylhydrazide: This compound contains a hydrazide group in place of the imidamide group.
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10-9-11(2)18-15(17-10)19-14(16)20-8-7-12-5-3-4-6-13(12)20/h3-6,9H,7-8H2,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENUXQYGCDSNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323029 | |
Record name | N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
664371-35-1 | |
Record name | N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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